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Abstract

Nudiposide is a naturally occurring lignan glycoside that has garnered interest for its potential
therapeutic properties, including neuroprotective and anti-inflammatory effects. This technical
guide provides a detailed overview of the chemical structure and stereochemistry of
Nudiposide. While the definitive stereochemical configuration is established, this document
also highlights the experimental methodologies that would be employed for its comprehensive
structural elucidation and biological characterization, based on established principles in natural
product chemistry.

Chemical Structure and Properties

Nudiposide is a complex molecule with the systematic IUPAC name (2R,3R,4S,5R)-2-
[[(AR,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-
1,2,3,4-tetrahydronaphthalen-2-yllmethoxy]oxane-3,4,5-triol[1]. Its molecular formula is
C27H36012, and it has a molecular weight of 552.58 g/mol [1]. The structure consists of a
tetrahydronaphthalene lignan core linked to a xylose sugar moiety through a glycosidic bond.

Table 1: Physicochemical Properties of Nudiposide
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Property Value Source
Molecular Formula C27H36012 [1]
Molecular Weight 552.58 g/mol
CAS Number 62058-46-2 [1]

(2R,3R,4S,5R)-2-
[[(1R,2S,3S)-7-hydroxy-1-(4-
hydroxy-3,5-

IUPAC Name dimethoxyphenyl)-3- 1]
(hydroxymethyl)-6,8-
dimethoxy-1,2,3,4-
tetrahydronaphthalen-2-

ylImethoxy]oxane-3,4,5-triol

Stereochemistry

The stereochemistry of Nudiposide is crucial for its biological activity. The absolute
configuration has been determined as (1R,2S,3S) for the lignan portion and (2R,3R,4S,5R) for
the xylose moiety, as indicated in its IUPAC name[1]. This complex stereochemistry would be
elucidated and confirmed through a combination of spectroscopic techniques and chemical
methods.

Key Stereochemical Features

e Lignan Core: The tetrahydronaphthalene ring system possesses three contiguous chiral
centers at positions C-1, C-2, and C-3. The relative and absolute stereochemistry of these
centers dictates the overall three-dimensional shape of the aglycone.

e Glycosidic Linkage: The xylose sugar is attached to the lignan aglycone at the C-2 position
via a B-glycosidic bond. The anomeric configuration is a critical determinant of the molecule's
conformation and interactions with biological targets.

Experimental Protocols for Structure Elucidation

The following sections describe the standard experimental workflows that would be utilized to
isolate and structurally characterize Nudiposide.
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Isolation of Nudiposide

Nudiposide has been reported to be isolated from plants of the Polygonum genus. A general
workflow for its isolation from a plant source is depicted below.
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Caption: General workflow for the isolation of Nudiposide.

Spectroscopic Analysis for Structure Determination

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b161734?utm_src=pdf-body
https://www.benchchem.com/product/b161734?utm_src=pdf-body
https://www.benchchem.com/product/b161734?utm_src=pdf-body-img
https://www.benchchem.com/product/b161734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The definitive structure of Nudiposide would be established using a combination of one- and
two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass
Spectrometry (MS).

Table 2: Spectroscopic Data for Nudiposide (Representative)

Technique Data Type Observations

) ) Signals corresponding to
Chemical Shifts (6, ppm), ) ]
1H NMR ) aromatic, methoxy, benzylic,
Coupling Constants (J, Hz)
and sugar protons.

Resonances for all 27 carbon

atoms, including aromatic,

13C NMR Chemical Shifts (8, ppm) o
methoxy, and glycosidic
carbons.

Reveals proton-proton

Cosy 1H-1H Correlations coupling networks within the
lignan and xylose moieties.

) Assigns protons to their

HSQC 1H-13C Correlations

directly attached carbons.

Establishes connectivity across
1H-13C Long-Range
HMBC ] quaternary carbons and the
Correlations S
glycosidic linkage.

Provides information on the
Through-Space H-tH ) ]
NOESY/ROESY ) relative stereochemistry of the
Correlations _
lignan core.

) ] Determines the exact
HR-MS High-Resolution Mass
molecular formula.

Note: Detailed, specific NMR peak assignments and coupling constants would be found in the
primary literature reporting the original isolation of Nudiposide.

Determination of Absolute Stereochemistry
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The absolute configuration of Nudiposide would be confirmed using chiroptical methods such
as optical rotation and Electronic Circular Dichroism (ECD) spectroscopy, often in conjunction
with computational chemistry.

3.3.1. Optical Rotation

The specific rotation of a chiral molecule is a fundamental physical constant. For Nudiposide,
the sign and magnitude of the specific rotation ([a]D) would be measured using a polarimeter.
This experimental value would then be compared to values from literature or from
computational predictions for different stereoisomers.

3.3.2. Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light
by a chiral molecule. The experimental ECD spectrum of Nudiposide would be compared with
the theoretically calculated spectra for all possible stereocisomers. A good match between the
experimental and a calculated spectrum would provide strong evidence for the absolute
configuration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Nudiposide: A Comprehensive Technical Guide to its
Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161734#nudiposide-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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